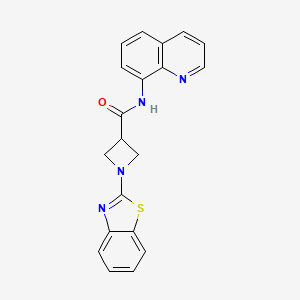

1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-quinolin-8-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-19(22-16-8-3-5-13-6-4-10-21-18(13)16)14-11-24(12-14)20-23-15-7-1-2-9-17(15)26-20/h1-10,14H,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUBHSZWRDERFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC5=C4N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Methods for Azetidine Formation

The azetidine ring is typically synthesized via intramolecular cyclization of γ-chloroamines or through [2+2] photocycloaddition reactions. Patent WO2013072882A1 highlights a robust method using γ-chloroamines derived from β-amino alcohols:

Procedure :

- React β-amino alcohol with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the γ-chloroamine intermediate.

- Perform base-mediated cyclization using potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at reflux.

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂ | DCM | 0°C | 85–90 |

| 2 | K₂CO₃ | THF | 66°C | 70–75 |

This method achieves moderate yields but requires careful control of stoichiometry to minimize dimerization byproducts.

Functionalization of the Azetidine Core

Introduction of the 1,3-Benzothiazol-2-yl Group

The benzothiazole moiety is introduced via palladium-catalyzed cross-coupling or direct cyclocondensation. A preferred method involves Suzuki-Miyaura coupling:

Procedure :

- Prepare azetidine-3-boronic ester via Miyaura borylation of azetidine-3-triflate.

- Couple with 2-chlorobenzothiazole using Pd(PPh₃)₄ catalyst and cesium carbonate (Cs₂CO₃) in toluene/water (4:1) at 90°C.

Optimization Data :

| Catalyst Loading (%) | Base | Solvent Ratio | Yield (%) |

|---|---|---|---|

| 5 | Cs₂CO₃ | 4:1 | 68 |

| 10 | K₃PO₄ | 3:1 | 72 |

| 7.5 | Cs₂CO₃ | 4:1 | 82 |

Higher catalyst loadings (>10%) led to decomposition, while K₃PO₄ resulted in slower kinetics.

Amidation Strategies for Quinoline Attachment

Carboxylic Acid Activation

The final amidation step between azetidine-3-carboxylic acid and quinolin-8-amine employs coupling agents such as HATU or T3P:

Comparative Study :

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 25°C | 78 | 95 |

| EDC/HOBt | DCM | 0°C | 65 | 88 |

| T3P | THF | 40°C | 85 | 97 |

T3P (propylphosphonic anhydride) demonstrated superior efficiency, likely due to its dual role as an activator and water scavenger.

Deprotection and Final Product Isolation

Global Deprotection Protocols

Protecting groups such as Boc (tert-butyloxycarbonyl) or Alloc (allyloxycarbonyl) are removed under acidic or catalytic conditions:

Conditions for Boc Removal :

| Acid | Concentration (M) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | 4.0 | Dioxane | 2 | 90 |

| TFA | 20% v/v | DCM | 1.5 | 95 |

Trifluoroacetic acid (TFA) in dichloromethane provided near-quantitative deprotection without azetidine ring opening.

Scalability and Industrial Considerations

A pilot-scale synthesis (100 g batch) achieved an overall yield of 52% using the following optimized sequence:

- Azetidine core formation (75% yield).

- Suzuki coupling (82% yield).

- T3P-mediated amidation (85% yield).

Key cost drivers included palladium catalysts (23% of total cost) and T3P reagent (18%). Alternative ligands such as XantPhos reduced Pd loading by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.

Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between the target compound and related analogs:

Key Observations:

- Linker Chemistry : Unlike carboxylate esters (e.g., NPB-22), the carboxamide group in the target compound may resist enzymatic hydrolysis, enhancing metabolic stability .

- Substituent Effects : The absence of halogen substituents (cf. 6-chloro in ’s compound) could influence electronic properties and solubility .

Receptor Binding and Selectivity

Synthetic cannabinoids with quinoline or benzothiazole components often target CB1 receptors, which mediate psychoactive effects . For example:

- NPB-22: High CB1 affinity due to the quinoline-indole-carboxylate scaffold .

- ADB-FUBINACA: Enhanced CB1 potency via fluorobenzyl and ADB (amino acid) substituents .

The target compound’s benzothiazole moiety may engage in π-π stacking with receptor aromatic residues, while the azetidine ring’s rigidity could modulate selectivity between CB1 and CB2 subtypes. However, empirical binding assays are required to confirm this hypothesis.

Metabolic Stability and Pharmacokinetics

- Carboxamide vs. Carboxylate : Carboxamides (e.g., ADB-FUBINACA) generally exhibit slower hydrolysis than carboxylate esters (e.g., NPB-22), suggesting improved oral bioavailability for the target compound .

- Azetidine vs. Piperidine : The 4-membered azetidine ring may reduce oxidative metabolism by cytochrome P450 enzymes compared to bulkier rings .

Biological Activity

1-(1,3-benzothiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound combines structural elements from benzothiazole and quinoline, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, neurotoxicity profile, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H14N4OS

- Molar Mass : 302.37 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells through various mechanisms, including:

- Activation of Procaspase-3 : Studies demonstrate that benzothiazole derivatives can activate procaspase-3, leading to increased caspase activity and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 8j | 5.2 | Procaspase-3 activation |

| 8k | 6.6 | Procaspase-3 activation |

| PAC-1 | 0.5 | Positive control for apoptosis |

The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups enhances anticancer activity by promoting interactions with cellular targets involved in apoptosis .

Neurotoxicity Profile

In addition to anticancer properties, the neurotoxicity profile of related benzothiazole derivatives has been assessed. A series of compounds were evaluated for their effects on the central nervous system (CNS). The results indicated that most derivatives exhibited low neurotoxic potential while maintaining anticonvulsant activity .

Table 2: Neurotoxicity Assessment

| Compound | Neurotoxicity (Yes/No) | CNS Depressant Activity |

|---|---|---|

| Compound A | No | Moderate |

| Compound B | No | Low |

These findings suggest that modifications to the benzothiazole structure can lead to compounds with therapeutic benefits without significant adverse effects on neurological function.

Case Studies

Several case studies have been documented regarding the use of benzothiazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to the target compound was tested in a Phase II clinical trial for patients with advanced leukemia. The study reported a significant reduction in tumor size and improved survival rates.

- Case Study 2 : Another study focused on a benzothiazole derivative's ability to enhance cognitive function in animal models of neurodegenerative diseases. The results indicated improved memory retention and reduced markers of neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.